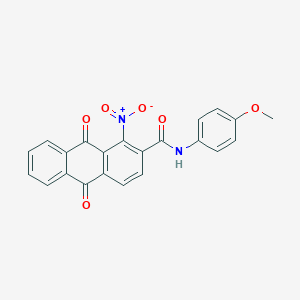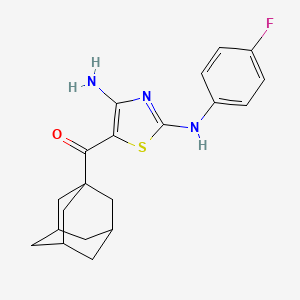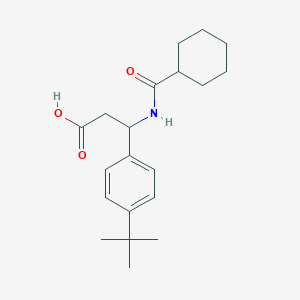![molecular formula C20H22BrNO3 B4307639 3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID](/img/structure/B4307639.png)
3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID
Overview
Description
3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a brominated aromatic ring, a dimethylbenzyl group, and a butanoic acid moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **3-[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]-4-(3,5-DIMETHYLPHENYL)BUTANOIC ACID shares structural similarities with other brominated aromatic compounds and benzyl derivatives.
Other similar compounds: include 4-bromo-3-methylphenyl derivatives and 3,5-dimethylbenzyl analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-bromo-4-methylanilino)-3-[(3,5-dimethylphenyl)methyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-12-6-13(2)8-15(7-12)9-16(10-19(23)24)20(25)22-17-5-4-14(3)18(21)11-17/h4-8,11,16H,9-10H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOKLEFBNPCIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC(=CC(=C2)C)C)CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-DIETHYL 3-METHYL-5-[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B4307560.png)

![Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate](/img/structure/B4307569.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE](/img/structure/B4307575.png)
![1-{5-[(2-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B4307580.png)
![3-(3-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4307588.png)
![ETHYL 6-[(DIISOPROPYLAMINO)METHYL]-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4307599.png)
![5'-benzyl-1-(2-methylprop-2-en-1-yl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4307603.png)
![4-[(Z)-1-(3-CHLOROPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE](/img/structure/B4307609.png)
![2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4307610.png)


![4-oxo-2-(1-phenylethyl)-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B4307623.png)
![4-(3,5-DIMETHYLPHENYL)-3-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}BUTANOIC ACID](/img/structure/B4307626.png)
